molecular formula C25H19ClN6 B13877097 Aminoisoquinoline, 12b

Aminoisoquinoline, 12b

Katalognummer: B13877097
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: KKUNUMXHGLIOMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminoisoquinoline derivatives, such as 12b, are a class of heterocyclic compounds characterized by a fused benzene and pyridine ring system with an amino substituent. These compounds have garnered significant attention in medicinal chemistry due to their potent kinase inhibitory activity, particularly against FLT3 (FMS-like tyrosine kinase 3) and Src-family kinases, which are critical targets in acute myeloid leukemia (AML) therapy . For instance, alkynyl aminoisoquinoline derivatives (e.g., HSN431) exhibit sub-nanomolar to single-digit nanomolar IC50 values against FLT3-ITD mutant AML cell lines (MV4–11, MOLM-14) and demonstrate efficacy in xenograft models . Their dual inhibition of FLT3 and Src-family kinases addresses microenvironment-induced drug resistance, a common challenge in AML treatment .

Eigenschaften

Molekularformel

C25H19ClN6

Molekulargewicht

438.9 g/mol

IUPAC-Name

1-N-(4-chlorophenyl)-6-methyl-5-N-(3-pyrimidin-4-ylpyridin-2-yl)isoquinoline-1,5-diamine

InChI

InChI=1S/C25H19ClN6/c1-16-4-9-20-19(10-14-29-24(20)31-18-7-5-17(26)6-8-18)23(16)32-25-21(3-2-12-28-25)22-11-13-27-15-30-22/h2-15H,1H3,(H,28,32)(H,29,31)

InChI-Schlüssel

KKUNUMXHGLIOMX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=NC=NC=C5

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Aminoisoquinoline, 12b, undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amino-substituted isoquinolines .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Aminoquinoline and Aminoquinazoline Derivatives

Modifications to the isoquinoline core, such as replacing the isoquinoline moiety with aminoquinoline or aminoquinazoline, significantly reduce potency. For example:

  • Aminoquinoline analogs (HSN285, HSN325) showed negligible activity against FLT3 and AML cell lines despite retaining the 1-methyl-4-(2-[trifluoromethyl]benzyl) piperazine moiety found in ponatinib .
  • Aminoquinazoline derivatives similarly lost FLT3 and Src-family kinase binding, emphasizing the structural specificity of the isoquinoline scaffold for kinase inhibition .
Boron-Doped PAHs (12a and 12b)

However, this contrasts with medicinal applications of aminoisoquinolines, highlighting the scaffold’s versatility .

Pharmacokinetic and Efficacy Comparisons with FLT3 Inhibitors

Second-Generation Alkynyl Aminoisoquinolines vs. Clinical FLT3 Inhibitors
Compound Target Kinases IC50 (FLT3-ITD) LogP Resistance Mutations Addressed
HSN431 FLT3, Src-family <1 nM ~3.2 D835Y, F691L
Crenolanib FLT3 0.5–2 nM ~2.8 D835Y
Gilteritinib FLT3, AXL 0.2–0.3 nM ~4.1 D835Y, F691L
Midostaurin FLT3, PKC 10–30 nM ~5.6 Limited

Key Findings :

  • HSN431 and related alkynyl aminoisoquinolines exhibit superior potency against secondary FLT3 mutations (e.g., D835Y, F691L) compared to first-generation inhibitors like midostaurin .
  • Lower LogP values (~3.2) of second-generation aminoisoquinolines suggest improved drug-likeness over earlier analogs (LogP >5) .
Comparison with B-Raf Inhibitors

Aminoisoquinolines like compound 1 (a B-Raf inhibitor) demonstrate kinase selectivity and oral bioavailability in xenograft models . However, their therapeutic focus diverges from AML to cancers driven by B-Raf mutations (e.g., melanoma), underscoring the scaffold’s adaptability .

Mechanistic Advantages Over Competing Scaffolds

  • Dual FLT3/Src Inhibition: Unlike single-target FLT3 inhibitors (e.g., quizartinib), aminoisoquinolines disrupt both FLT3 signaling and Src-mediated resistance pathways .
  • Overcoming Drug Resistance: Aminoisoquinolines retain activity against FLT3-ITD+D835Y double mutants, which render most TKIs (e.g., crenolanib) ineffective .

Tables

Table 1: In Vitro Potency of Selected Aminoisoquinoline Derivatives
Compound IC50 (MV4–11) IC50 (MOLM-14) Selectivity (FLT3/Src)
HSN431 <1 nM <1 nM Dual
HSN356 10 nM 12 nM FLT3-only
Table 2: Resistance Mutation Profiles
Mutation HSN431 Activity Crenolanib Activity
FLT3-ITD Yes Yes
FLT3-D835Y Yes No

Q & A

Q. What are the established synthetic routes for 12b-aminoisoquinoline, and how are intermediates characterized?

Q. How can computational methods predict the electronic properties of 12b-aminoisoquinoline derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra .
  • Validation : Cross-check computed dipole moments with solvent-dependent 1^1H NMR shifts in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory data on 12b-aminoisoquinoline’s biological activity be resolved across studies?

Q. What strategies optimize the selectivity of 12b-aminoisoquinoline-based inhibitors for target enzymes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at C-3/C-4 positions. Test inhibition against isoform panels (e.g., kinase profiling). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinities .
  • Pharmacokinetic Screening : Assess metabolic stability in liver microsomes (e.g., t1/2_{1/2} in human vs. murine) to prioritize candidates with reduced off-target effects .

Q. How do solvent effects influence the reaction kinetics of 12b-aminoisoquinoline derivatization?

Methodological Answer:

  • Kinetic Studies : Monitor reactions via in-situ FTIR or HPLC under varying solvent polarities (e.g., DMSO vs. THF). Calculate rate constants (k) using pseudo-first-order approximations.
  • Transition-State Analysis : Apply Eyring plots to determine entropy (ΔS\Delta S^\ddagger) and enthalpy (ΔH\Delta H^\ddagger) contributions. Correlate with Kamlet-Taft solvent parameters .

Methodological Guidance for Research Design

  • Literature Review : Use SciFinder or Reaxys to compile synthetic protocols and bioactivity data. Exclude non-peer-reviewed sources (e.g., ) .
  • Experimental Reproducibility : Document reagent purity, instrument calibration, and environmental controls. Share raw data in supplementary materials .
  • Data Contradiction Protocol :
    • Identify outliers via Grubbs’ test.
    • Re-examine experimental conditions (e.g., oxygen sensitivity of reactions).
    • Validate hypotheses with orthogonal techniques (e.g., replacing UV detection with LC-MS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.